N-Acetoxy-2-acetylaminophenanthrene
CAS No.: 26541-57-1
Cat. No.: VC1572888
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26541-57-1 |
|---|---|
| Molecular Formula | C18H15NO3 |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | [acetyl(phenanthren-2-yl)amino] acetate |
| Standard InChI | InChI=1S/C18H15NO3/c1-12(20)19(22-13(2)21)16-9-10-18-15(11-16)8-7-14-5-3-4-6-17(14)18/h3-11H,1-2H3 |
| Standard InChI Key | PBUJMRDTXSUQHF-UHFFFAOYSA-N |
| SMILES | CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
| Canonical SMILES | CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C=C2)OC(=O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
N-Acetoxy-2-acetylaminophenanthrene, also known as N-Acetoxy-N-(2-phenanthrenyl)acetamide, is a derivative of phenanthrene with acetamide and acetoxy functional groups. The compound has several synonyms in scientific literature, reflecting its structural and functional characteristics.
Table 1. Chemical Identification Parameters
Structural Characteristics
N-Acetoxy-2-acetylaminophenanthrene is derived from phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon comprising three fused benzene rings in an angular arrangement . The compound features two key functional groups attached to the phenanthrene backbone:
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An acetamide (N-acetyl) group at the 2-position of phenanthrene
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An acetoxy group bonded to the nitrogen of the acetamide
This structural arrangement creates an N-acetoxy-N-acetyl functionality that is responsible for the compound's reactivity, particularly its ability to form reactive intermediates that can bind to DNA.
Physico-chemical Properties
Physical Properties
N-Acetoxy-2-acetylaminophenanthrene exists as a solid at room temperature and possesses several distinct physical properties that characterize its behavior in various environments.
Table 2. Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| Physical State | Solid (at room temperature) |
| Density | 1.2278 g/cm³ (rough estimate) |
| Boiling Point | 435.17°C (rough estimate) |
| Refractive Index | 1.5100 (estimate) |
Chemical Reactivity and Stability
The chemical reactivity of N-Acetoxy-2-acetylaminophenanthrene is primarily defined by its N-acetoxy functionality, which makes it highly reactive toward nucleophilic centers in biological macromolecules. When thermally decomposed, the compound releases toxic nitrogen oxide smoke, indicating its potential for generating reactive intermediates under certain conditions .
Toxicological Profile
Biological Activity and Mechanisms of Action
DNA Interaction Mechanisms
The biological significance of N-Acetoxy-2-acetylaminophenanthrene lies primarily in its ability to interact with DNA through specific mechanisms, making it valuable for studying carcinogenesis. Research has demonstrated that this compound can induce destabilization of the DNA double helix, evidenced by a decrease in melting temperature following exposure .
The interaction with DNA proceeds through two distinct pathways:
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Binding of 2-acetylaminophenanthrene residue (AAP): This involves the formation of a nitrenium ion or its mesomeric form through heterolytic cleavage of the N-OAc bond .
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Acetylation reaction: This occurs through the attack of DNA by a carbocation formed through heterolytic cleavage of the O-Ac bond .
These mechanisms represent critical processes in understanding how this compound and related ultimate carcinogens interact with genetic material.
Research Applications and Findings
Use in Carcinogenesis Studies
N-Acetoxy-2-acetylaminophenanthrene has proven valuable in investigations concerning mechanisms of carcinogenesis. As an ultimate carcinogen derived from the proximate carcinogen N-hydroxy-2-acetylaminophenanthrene, it serves as a model compound for studying the metabolic activation of aromatic amides and their subsequent interactions with cellular macromolecules .
DNA Binding Studies
Research has demonstrated that N-Acetoxy-2-acetylaminophenanthrene, like other ultimate carcinogens such as N-acetoxy-2-acetylaminofluorene, exhibits preferential binding to specific DNA sites, particularly those adopting non-B DNA structures under torsional stress . This selectivity suggests that certain DNA conformations may represent hotspots for carcinogen attack, potentially explaining the site-specificity observed in chemical carcinogenesis .
Studies have also revealed that three adducts found in RNA of rats treated with 2-acetamidophenanthrene (AAP) cochromatographed with two adenosine adducts and one guanosine adduct prepared by reaction of the ultimate carcinogen with nucleosides . This finding provides insight into the specific nucleoside targets of this compound in biological systems.
Structural Relationships to Parent Compounds
Derivation from Phenanthrene
N-Acetoxy-2-acetylaminophenanthrene is derived from phenanthrene (C₁₄H₁₀), a polycyclic aromatic hydrocarbon with a molecular weight of 178.2292 g/mol . The addition of acetamide and acetoxy groups to the parent phenanthrene structure results in significant alterations to both the physical properties and biological activity of the resulting compound.
Relationship to Other Acetylaminoarenes
This compound belongs to a broader class of acetylaminoarenes, which includes compounds like 2-acetamidofluorene (AAF) and 4-acetamidobiphenyl. Comparative studies of these structurally related compounds have provided valuable insights into structure-activity relationships governing their carcinogenic potential in various tissues .
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